molecular formula C6H4ClNO5S B2612004 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride CAS No. 1261760-59-1

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

Cat. No. B2612004
CAS RN: 1261760-59-1
M. Wt: 237.61
InChI Key: YGZAEQDOCPIUPR-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClNO5S . It is used as a reagent to form 2-nitrobenzenesulfonyl derivatives of alcohols and amines .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride consists of 14 heavy atoms and 6 aromatic heavy atoms . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride are not detailed in the search results, it’s known that aromatic polynitro compounds can form “charge-transfer” complexes with aromatic hydrocarbons .


Physical And Chemical Properties Analysis

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a solid with a molecular weight of 237.62 . It has a high GI absorption and is soluble in water .

Scientific Research Applications

Sensing Materials

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is used in the development of sensing materials. The spectroscopic and voltammetric sensing capacity of 1-amino-4-hydroxy-9,10-anthraquinone was utilized to sense 2-bromobenzene-sulfonyl chloride, 4-nitrobenzene-sulfonyl chloride, benzoyl chloride, 2-chloro-benzoyl chloride and 4-bromo-benzoyl chloride .

Dyes or Pigments

Anthraquinone derivatives, which include 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, have been used as dyes or pigments . They are frequently used in dyes for textiles, paints, cameras, food, cosmetics, and medications .

Catalysts

Based on their redox potential, anthraquinone derivatives also act as catalysts in a variety of chemical and biogeochemical processes, such as the reductive destruction of pollutants .

Fluorescence Measurements

The amino and hydroxy derivatives of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride frequently show remarkable fluorescence quantum yields. Therefore, they have been often employed in steady state as well as time-resolved fluorescence measurements in understanding the excited state behavior of the quinonoid molecules .

Formation of Derivatives

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride acts as a reagent to form 2-nitrobenzenesulfonyl derivatives of alcohols and amines .

Selective Cleavage

It is also involved in the selective cleavage with thiophenol without displacement of the nitro group .

Preparation of Renin Inhibitors

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is used in the preparation of renin inhibitors .

Anticonvulsant Applications

In addition to the above, it finds application as an anticonvulsant .

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It’s recommended to avoid release to the environment and to wear protective clothing when handling this compound .

properties

IUPAC Name

2-hydroxy-5-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO5S/c7-14(12,13)6-3-4(8(10)11)1-2-5(6)9/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZAEQDOCPIUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261760-59-1
Record name 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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